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Compound of Interest

Compound Name: Liral

Cat. No.: B10858300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary industrial synthesis pathway

for Butylphenyl methylpropional, a synthetic aromatic aldehyde. The content herein is intended

for an audience with a strong background in organic chemistry and chemical synthesis.

Introduction
Butylphenyl methylpropional, commonly known as Lilial, is a synthetic fragrance with a floral

scent reminiscent of lily of the valley. It has been widely used in various consumer products,

including cosmetics, perfumes, and cleaning agents. Chemically, it is 3-(4-tert-butylphenyl)-2-

methylpropanal. This guide will focus on the most prevalent and industrially significant

synthesis route, which proceeds via a two-step process: a crossed-aldol condensation followed

by a catalytic hydrogenation.

Core Synthesis Pathway
The dominant industrial synthesis of Butylphenyl methylpropional involves two key

transformations:

Crossed-Aldol Condensation: The synthesis commences with the base-catalyzed crossed-

aldol condensation of 4-tert-butylbenzaldehyde and propionaldehyde. This reaction forms the

unsaturated aldehyde intermediate, p-tert-butyl-α-methyl phenylpropenal.
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Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation to

selectively reduce the carbon-carbon double bond, yielding the final product, Butylphenyl

methylpropional.
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Caption: Overall synthesis pathway of Butylphenyl methylpropional.

Experimental Protocols
The following protocols are based on industrially relevant procedures and provide a detailed

methodology for each key step.

Step 1: Synthesis of p-tert-butyl-α-methyl
phenylpropenal (Aldol Condensation)
This procedure is adapted from a patented industrial method, optimized for high yield and

purity.

Experimental Workflow:
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Start

Charge reactor with 4-tert-butylbenzaldehyde,
methanol, and potassium hydroxide.

Cool the reaction mixture to 20°C.

Slowly add a methanol solution of
propionaldehyde over 7 hours.

Maintain the reaction temperature at 20°C.

Allow the reaction to proceed for an
additional hour after addition.

Filter the precipitated solid product.

Wash the solid with cold methanol and dry.

End

Click to download full resolution via product page

Caption: Workflow for the aldol condensation step.
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Materials and Reagents:

4-tert-butylbenzaldehyde (TBB)

Propionaldehyde

Potassium hydroxide (KOH)

Anhydrous methanol

Nitrogen gas (for inert atmosphere)

Procedure:

Under a nitrogen atmosphere, a suitable reaction vessel is charged with 110.5 kg of 4-tert-

butylbenzaldehyde, 75 kg of anhydrous methanol, and 3 kg of potassium hydroxide.

The mixture is stirred and the temperature is controlled at 20°C.

A solution of propionaldehyde in methanol (prepared by diluting propionaldehyde) is added

dropwise to the reaction mixture over a period of 7 hours.

Throughout the addition, the reaction temperature is maintained at 20°C. The product, p-tert-

butyl-α-methyl phenylpropenal, will gradually precipitate out of solution.

After the addition is complete, the reaction is allowed to stir for an additional hour at 20°C to

ensure completion.

The solid product is collected by filtration.

The collected solid is washed with cold methanol to remove any unreacted starting materials

and byproducts.

The final product is dried under vacuum.

Step 2: Synthesis of Butylphenyl methylpropional
(Catalytic Hydrogenation)
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This protocol outlines the selective hydrogenation of the unsaturated aldehyde intermediate.

Experimental Workflow:

Start

Charge autoclave with p-tert-butyl-α-methyl
phenylpropenal, ethanol, and Pd/C catalyst.

Purge the autoclave with nitrogen, then hydrogen.

Pressurize with hydrogen to 2.0 MPa and
heat to 50°C.

Stir the reaction mixture for 8 hours.

Monitor reaction completion by GC.

Cool the autoclave to room temperature and
carefully vent the hydrogen.

Filter the reaction mixture to remove the catalyst.

Purify the product by vacuum distillation.

End
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Caption: Workflow for the catalytic hydrogenation step.

Materials and Reagents:

p-tert-butyl-α-methyl phenylpropenal

Ethanol

Palladium on carbon (Pd/C) catalyst (e.g., 5% Pd)

Hydrogen gas

Procedure:

A high-pressure autoclave is charged with 30 g of p-tert-butyl-α-methyl phenylpropenal, 60 g

of ethanol, and a catalytic amount of Pd/C.

The autoclave is sealed and purged with nitrogen gas, followed by purging with hydrogen

gas.

The autoclave is pressurized with hydrogen to 2.0 MPa.

The reaction mixture is heated to 50°C and stirred for 8 hours.

The reaction progress is monitored by gas chromatography (GC) until the starting material is

consumed.

After the reaction is complete, the autoclave is cooled to room temperature and the excess

hydrogen pressure is carefully vented.

The reaction mixture is filtered to remove the Pd/C catalyst.

The ethanol is removed under reduced pressure, and the crude product is purified by

vacuum distillation (boiling point approximately 100-120°C at 20 Pa) to yield pure

Butylphenyl methylpropional.[1]
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Quantitative Data
The following table summarizes the key quantitative data for the described synthesis pathway.

Step
Produ
ct

Cataly
st

Solven
t

Tempe
rature

Pressu
re

Reacti
on
Time

Yield Purity

1. Aldol

Conden

sation

p-tert-

butyl-α-

methyl

phenylp

ropenal

Potassi

um

hydroxi

de

(KOH)

Methan

ol
20°C

Ambien

t

~8

hours
>93% >98%

2.

Catalyti

c

Hydrog

enation

Butylph

enyl

methylp

ropional

Palladiu

m on

carbon

(Pd/C)

Ethanol 50°C
2.0

MPa
8 hours ~80% >97%

Alternative Synthesis Route
An alternative synthesis route involves the alkylation of α-methyldihydrocinnamyl alcohol with

tert-butyl chloride or isobutene, followed by dehydrogenation. However, the aldol condensation

route is generally more common in industrial applications.

Conclusion
The synthesis of Butylphenyl methylpropional is a well-established industrial process. The two-

step pathway involving an initial aldol condensation followed by catalytic hydrogenation

provides a reliable and high-yielding route to this fragrance ingredient. Careful control of

reaction parameters, particularly temperature in the aldol condensation and pressure in the

hydrogenation, is crucial for achieving high purity and yield of the final product. The detailed

protocols and quantitative data presented in this guide offer a comprehensive resource for

researchers and professionals in the field of chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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